N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from the preparation of the individual pyrazole and pyridine components. The key steps typically include:
Formation of Pyrazole Rings: The pyrazole rings are synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Formation of Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The pyrazole and pyridine components are then coupled using cross-coupling reactions, such as Suzuki or Heck reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole
- Methyl 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Uniqueness
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C19H21ClN8O |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN8O/c1-6-28-11(3)16(10(2)24-28)15-7-12(13-8-21-27(5)18(13)22-15)19(29)23-17-14(20)9-26(4)25-17/h7-9H,6H2,1-5H3,(H,23,25,29) |
InChI Key |
INWRIYTWHNSOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=NN(C=C4Cl)C)C |
Origin of Product |
United States |
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